molecular formula C22H21ClN2O5S B2807679 6-CHLORO-4-(3,4-DIMETHOXYBENZENESULFONYL)-3-(PYRROLIDINE-1-CARBONYL)QUINOLINE CAS No. 1111164-87-4

6-CHLORO-4-(3,4-DIMETHOXYBENZENESULFONYL)-3-(PYRROLIDINE-1-CARBONYL)QUINOLINE

Cat. No.: B2807679
CAS No.: 1111164-87-4
M. Wt: 460.93
InChI Key: CLNVIQOVBRZGRH-UHFFFAOYSA-N
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Description

6-CHLORO-4-(3,4-DIMETHOXYBENZENESULFONYL)-3-(PYRROLIDINE-1-CARBONYL)QUINOLINE is a complex organic compound that features a quinoline core structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-CHLORO-4-(3,4-DIMETHOXYBENZENESULFONYL)-3-(PYRROLIDINE-1-CARBONYL)QUINOLINE typically involves multi-step organic reactions. One common method includes the use of Suzuki–Miyaura coupling, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction is known for its mild and functional group-tolerant conditions, making it suitable for synthesizing complex molecules like this quinoline derivative.

Industrial Production Methods

Industrial production of this compound would likely involve large-scale application of the aforementioned synthetic routes, optimized for yield and purity. The use of automated reactors and continuous flow chemistry could enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

6-CHLORO-4-(3,4-DIMETHOXYBENZENESULFONYL)-3-(PYRROLIDINE-1-CARBONYL)QUINOLINE can undergo various types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another, often facilitated by catalysts or specific reagents.

Common Reagents and Conditions

Common reagents used in these reactions include palladium catalysts for coupling reactions, oxidizing agents like potassium permanganate for oxidation, and reducing agents like sodium borohydride for reduction. Reaction conditions such as temperature, solvent, and pH are carefully controlled to optimize the yield and selectivity of the desired products.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield quinoline N-oxides, while reduction reactions may produce reduced quinoline derivatives.

Scientific Research Applications

6-CHLORO-4-(3,4-DIMETHOXYBENZENESULFONYL)-3-(PYRROLIDINE-1-CARBONYL)QUINOLINE has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and protein binding.

    Industry: The compound can be used in the development of new materials with specific chemical properties.

Mechanism of Action

The mechanism of action of 6-CHLORO-4-(3,4-DIMETHOXYBENZENESULFONYL)-3-(PYRROLIDINE-1-CARBONYL)QUINOLINE involves its interaction with specific molecular targets. These interactions can modulate biological pathways, leading to various therapeutic effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 6-CHLORO-4-(3,4-DIMETHOXYBENZENESULFONYL)-3-(PYRROLIDINE-1-CARBONYL)QUINOLINE apart is its specific combination of functional groups, which confer unique chemical reactivity and biological activity. This makes it a valuable compound for various scientific and industrial applications.

Properties

IUPAC Name

[6-chloro-4-(3,4-dimethoxyphenyl)sulfonylquinolin-3-yl]-pyrrolidin-1-ylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H21ClN2O5S/c1-29-19-8-6-15(12-20(19)30-2)31(27,28)21-16-11-14(23)5-7-18(16)24-13-17(21)22(26)25-9-3-4-10-25/h5-8,11-13H,3-4,9-10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CLNVIQOVBRZGRH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)S(=O)(=O)C2=C3C=C(C=CC3=NC=C2C(=O)N4CCCC4)Cl)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H21ClN2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

460.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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